molecular formula C16H19BN2O2 B14185989 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine CAS No. 921205-11-0

5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine

Cat. No.: B14185989
CAS No.: 921205-11-0
M. Wt: 282.1 g/mol
InChI Key: KVUPQJBGKAOJSZ-UHFFFAOYSA-N
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Description

5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine: is an organic compound that features a pyrimidine ring substituted with a phenyl group, which is further functionalized with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine typically involves the following steps:

    Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the reaction of a halogenated phenylpyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced to form boranes.

    Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation of the boronic ester group.

    Functionalized Pyrimidines: Formed through substitution reactions on the pyrimidine ring.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.

Industry:

    Materials Science: Utilized in the synthesis of advanced materials such as polymers and electronic materials.

    Organic Electronics:

Mechanism of Action

The mechanism of action of 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine primarily involves its role as a boronic ester. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The pyrimidine ring can interact with various biological targets through hydrogen bonding and π-π interactions, making it a versatile scaffold in medicinal chemistry.

Comparison with Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Comparison:

  • Unique Functionalization: The presence of both a pyrimidine ring and a boronic ester group in 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine makes it unique compared to other boronic esters.
  • Versatility in Reactions: This compound exhibits a wide range of reactivity, making it suitable for various synthetic applications.
  • Applications in Materials Science: Its structure allows for potential applications in the development of advanced materials, distinguishing it from other similar compounds.

Properties

CAS No.

921205-11-0

Molecular Formula

C16H19BN2O2

Molecular Weight

282.1 g/mol

IUPAC Name

5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine

InChI

InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)14-7-5-6-12(8-14)13-9-18-11-19-10-13/h5-11H,1-4H3

InChI Key

KVUPQJBGKAOJSZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=CN=C3

Origin of Product

United States

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